N-Caffeoyl-O-methyltyramin

Übersicht

Beschreibung

N-Caffeoyl O-methyltyramine is a naturally occurring alkaloid isolated from the plant Cuscuta reflexa. This compound is known for its strong inhibitory activity against the enzyme alpha-glucosidase, with an IC50 value of 103.58 micromolar . The molecular formula of N-Caffeoyl O-methyltyramine is C18H19NO4, and it has a molecular weight of 313.35 grams per mole .

Wissenschaftliche Forschungsanwendungen

N-Caffeoyl-O-methyltyramin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Referenzverbindung in Studien verwendet, die sich mit Alkaloiden und ihren Derivaten befassen.

Biologie: Die inhibitorische Aktivität der Verbindung gegen Alpha-Glucosidase macht sie zu einem wertvollen Werkzeug bei der Untersuchung des Kohlenhydratstoffwechsels und verwandter Störungen.

Medizin: this compound wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Diabetes und anderen Stoffwechselerkrankungen untersucht.

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch die Hemmung des Enzyms Alpha-Glucosidase aus. Dieses Enzym ist am Abbau von Kohlenhydraten zu Glukose beteiligt. Durch die Hemmung von Alpha-Glucosidase reduziert this compound die Geschwindigkeit der Glukoseaufnahme im Darm und trägt so zur Regulierung des Blutzuckerspiegels bei. Zu den beteiligten molekularen Zielen und Signalwegen gehört das aktive Zentrum von Alpha-Glucosidase, an das die Verbindung bindet und so den Zugang des Substrats verhindert .

Ähnliche Verbindungen:

N-Caffeoyltyramin: Ähnlich in der Struktur, aber ohne die O-Methylgruppe.

Caffeinsäure: Die Stammverbindung, von der this compound abgeleitet ist.

O-Methyltyramin: Der andere Vorläufer bei der Synthese von this compound.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen inhibitorischen Aktivität gegen Alpha-Glucosidase, die bei seinen ähnlichen Verbindungen nicht so stark ausgeprägt ist. Das Vorhandensein sowohl des Caffeoyl- als auch des O-Methyltyramin-Restes trägt zu seiner besonderen Bioaktivität und potenziellen therapeutischen Anwendungen bei .

Wirkmechanismus

Target of Action

N-Caffeoyl O-methyltyramine, also known as Cuscuta propenamide 1, primarily targets α-glucosidase . α-glucosidase is an enzyme that plays a crucial role in carbohydrate digestion. It breaks down complex sugars into simpler sugars, which can then be absorbed by the body .

Mode of Action

N-Caffeoyl O-methyltyramine exhibits strong inhibitory activity against α-glucosidase . This means that it prevents α-glucosidase from breaking down complex carbohydrates into simpler sugars. As a result, the absorption of these sugars into the body is delayed .

Biochemical Pathways

The inhibition of α-glucosidase by N-Caffeoyl O-methyltyramine affects the carbohydrate digestion pathway . By preventing the breakdown of complex carbohydrates, it slows down the absorption of sugars into the bloodstream. This can help regulate blood sugar levels, which is particularly beneficial for individuals with diabetes .

Pharmacokinetics

The compound’s inhibitory activity against α-glucosidase suggests that it may be absorbed into the body where it can interact with its target enzyme .

Result of Action

The primary result of N-Caffeoyl O-methyltyramine’s action is the inhibition of α-glucosidase, leading to a delay in carbohydrate digestion and sugar absorption . This can help maintain stable blood sugar levels and potentially aid in the management of diabetes .

Biochemische Analyse

Biochemical Properties

Cuscuta propenamide 1 plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme alpha-glucosidase . Alpha-glucosidase is an enzyme involved in the breakdown of carbohydrates into glucose, and its inhibition can be beneficial in managing conditions like diabetes. Cuscuta propenamide 1 interacts with alpha-glucosidase by binding to its active site, thereby preventing the enzyme from catalyzing the hydrolysis of glycosidic bonds in carbohydrates . This interaction is crucial for its potential therapeutic applications.

Cellular Effects

Cuscuta propenamide 1 has been shown to exert cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7) and melanoma cells (SK-MEL-3) . The compound influences cell function by inducing apoptosis, a process of programmed cell death, through the upregulation of pro-apoptotic proteins such as BAX and the downregulation of anti-apoptotic proteins like BCL-2 . Additionally, Cuscuta propenamide 1 affects cell signaling pathways and gene expression, leading to reduced cell viability and proliferation .

Molecular Mechanism

At the molecular level, Cuscuta propenamide 1 exerts its effects through several mechanisms. It binds to the active site of alpha-glucosidase, inhibiting its enzymatic activity . This inhibition prevents the breakdown of carbohydrates into glucose, thereby reducing postprandial blood glucose levels. Furthermore, the compound’s interaction with cancer cells involves the modulation of apoptotic pathways, leading to cell death . The binding interactions with biomolecules and the subsequent changes in gene expression are critical for its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cuscuta propenamide 1 have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that Cuscuta propenamide 1 maintains its inhibitory activity against alpha-glucosidase and its cytotoxic effects on cancer cells over extended periods . These findings highlight the compound’s potential for sustained therapeutic applications.

Dosage Effects in Animal Models

The effects of Cuscuta propenamide 1 vary with different dosages in animal models. At lower doses, the compound effectively inhibits alpha-glucosidase activity without causing significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings underscore the importance of determining the optimal dosage for therapeutic use to minimize toxicity while maximizing efficacy.

Metabolic Pathways

Cuscuta propenamide 1 is involved in several metabolic pathways, including the phenylpropanoid biosynthesis pathway . This pathway is crucial for the production of various secondary metabolites that play roles in plant defense and human health. The compound interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase, which are involved in the conversion of phenylalanine to trans-cinnamic acid and subsequently to other phenylpropanoids . These interactions influence metabolic flux and the levels of metabolites in the pathway.

Transport and Distribution

Within cells and tissues, Cuscuta propenamide 1 is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, which facilitate its movement across cellular membranes. Additionally, the compound’s distribution within tissues is affected by its binding affinity to various cellular components . These factors play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

Cuscuta propenamide 1 exhibits specific subcellular localization, which is essential for its activity and function . The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its intended site of action, where it can exert its biochemical effects. The subcellular localization of Cuscuta propenamide 1 is critical for its role in modulating cellular processes and pathways.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von N-Caffeoyl-O-methyltyramin beinhaltet typischerweise die Kondensation von Caffeinsäure mit O-Methyltyramin. Die Reaktion wird unter sauren oder basischen Bedingungen durchgeführt, wobei häufig Katalysatoren verwendet werden, um die Reaktionsgeschwindigkeit und Ausbeute zu verbessern. Die spezifischen Reaktionsbedingungen wie Temperatur und Lösungsmittel können je nach gewünschter Reinheit und Ausbeute des Endprodukts variieren .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound kann die Extraktion der Verbindung aus natürlichen Quellen wie Cuscuta reflexa umfassen, gefolgt von der Reinigung durch chromatografische Verfahren. Alternativ kann die großtechnische Synthese durch optimierte chemische Reaktionen erreicht werden, die eine hohe Ausbeute und Reinheit gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Caffeoyl-O-methyltyramin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinone und andere Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden reduzierten Formen umwandeln.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nucleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Chinone liefern, während die Reduktion reduzierte Alkaloidderivate erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

N-Caffeoyltyramine: Similar in structure but lacks the O-methyl group.

Caffeic Acid: The parent compound from which N-Caffeoyl O-methyltyramine is derived.

O-Methyltyramine: The other precursor in the synthesis of N-Caffeoyl O-methyltyramine.

Uniqueness: N-Caffeoyl O-methyltyramine is unique due to its specific inhibitory activity against alpha-glucosidase, which is not as pronounced in its similar compounds. The presence of both the caffeoyl and O-methyltyramine moieties contributes to its distinct bioactivity and potential therapeutic applications .

Biologische Aktivität

N-Caffeoyl O-methyltyramine (NCOT) is a phenolic compound that has garnered attention due to its diverse biological activities. Isolated from various plant sources, including Cuscuta reflexa and Fissistigma oldhamii, NCOT exhibits significant pharmacological properties, particularly in the realms of anti-inflammatory, immunosuppressive, and antidiabetic activities. This article synthesizes current research findings on the biological activity of NCOT, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

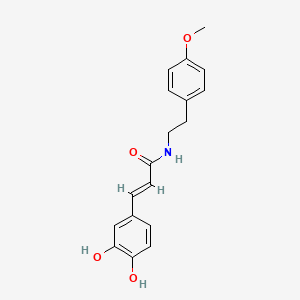

- Chemical Name : N-Caffeoyl O-methyltyramine

- Molecular Formula : C18H19NO4

- Molecular Weight : 313.35 g/mol

- CAS Number : 189307-47-9

- Structure :

1. Anti-inflammatory Effects

NCOT has demonstrated potent anti-inflammatory properties through various mechanisms:

- Inhibition of Cytokine Production : NCOT significantly reduces the production of pro-inflammatory cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ) in T-cells. In a study involving collagen-induced arthritis (CIA) in mice, NCOT administration at a dose of 25 mg/kg resulted in a marked decrease in CIA incidence and severity, correlating with reduced cytokine levels .

- Impact on Macrophage Activation : Research indicates that NCOT inhibits nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) genes in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This suggests its potential utility in treating inflammatory diseases like rheumatoid arthritis .

2. Immunosuppressive Properties

NCOT has been shown to suppress T-cell activation effectively:

- T-cell Proliferation Inhibition : In vitro studies reveal that NCOT inhibits concanavalin A-induced proliferation of splenocytes with an IC50 value of 6.22 µM, demonstrating its potential as an immunosuppressive agent without cytotoxic effects at higher concentrations .

3. Antidiabetic Activity

The compound exhibits significant inhibitory activity against α-glucosidase, an enzyme implicated in carbohydrate metabolism:

- α-Glucosidase Inhibition : NCOT has an IC50 value of 103.58 μM against α-glucosidase, indicating its potential as a therapeutic agent for managing postprandial hyperglycemia in diabetic patients .

Case Study Table

| Study | Source | Findings |

|---|---|---|

| Fissistigma oldhamii | PMC10748316 | Demonstrated immunosuppressive effects; reduced IL-2 and IFN-γ production; effective in CIA model. |

| Cuscuta reflexa | Xcess Biosciences | Strong α-glucosidase inhibition; potential for diabetes management. |

| RAW264.7 Macrophages | PMC10748316 | Reduced NO and cytokine production; implications for inflammatory disease treatment. |

Enzymatic Interactions

NCOT's biological activities are attributed to its interactions with various enzymes and pathways:

- Cytokine Signaling Pathway : By inhibiting key signaling pathways involved in T-cell activation, NCOT reduces the inflammatory response.

- Metabolic Pathways : The inhibition of α-glucosidase suggests that NCOT may interfere with carbohydrate metabolism, providing therapeutic benefits for diabetes management.

Eigenschaften

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-23-15-6-2-13(3-7-15)10-11-19-18(22)9-5-14-4-8-16(20)17(21)12-14/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKPLTBLTYEYJJ-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189307-47-9 | |

| Record name | 189307-47-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.